molecular formula C16H18N2 B539824 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine CAS No. 880813-36-5

1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine

カタログ番号 B539824
CAS番号: 880813-36-5
分子量: 238.33 g/mol
InChIキー: LBPNOEAFWYTTEB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine” is a derivative of carbazole, which is an aromatic heterocyclic organic compound . The compound has a CAS Number: 1942923-53-6 and a Molecular Weight of 252.36 .


Synthesis Analysis

The synthesis of carbazole derivatives has been described in various studies. For instance, one study describes the synthesis of a carbazole derivative by reacting 3-amino-9-ethylcarbazole with di-tert-butyldicarbonate (Boc anhydride) in good yield .


Molecular Structure Analysis

The molecular structure of carbazole derivatives has been studied using various spectroscopic techniques such as FTIR and NMR . The theoretical study of these compounds is often carried out using DFT/B3LYP/6-311++G(d,p) method .


Chemical Reactions Analysis

Carbazole derivatives have been involved in various chemical reactions. For example, 9-Ethyl-9H-carbazol-3-carbaldehyde has been reported to react with 4-arylthiosemicarbazides .


Physical And Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives can be determined using various techniques. For instance, the compound “1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine” has a molecular weight of 315.4 g/mol and a topological polar surface area of 29.8 Ų .

科学的研究の応用

Anticancer Drug Development

PhiKan 083 is being explored as a potential anticancer drug, specifically targeting the Y220C mutant p53 stabilizing agent. This mutation site is considered a druggable target, and PhiKan 083 binds with reasonable affinity, suggesting its therapeutic potential in cancer treatment .

p53 Misfolding Conundrum

Research has focused on PhiKan 083’s stabilizing effect on p53 to address issues related to its misfolding. By examining PhiKan-083-related analogs and their role in p53 stability, scientists aim to enhance our understanding of cancer progression and expedite the development of new anticancer treatments .

Mutant Stabilizer for Cancer Research

PhiKan 083 has been found to bind to the common mutant form of p53, known as p53-Y220C. It stabilizes this mutant by binding to its surface cavity, which is significant because of the mutant’s reasonable affinity at p53-Y220C. This makes it a subject for further study, particularly through cellular assays to measure bioactivity .

Therapeutic Potential Screening

The molecule-to-molecule docking of selected compounds has been evaluated to determine the therapeutic potential of screened PhiKan-083-related analogs. This involves calculating the drug-likeness of these compounds to identify promising candidates for further research .

Combination Therapy Exploration

There is anticipation that drug molecules targeting p53 aggregation, such as PhiKan 083 and its analogs, could be used in combination with other anticancer compounds. This approach aims to address the problem of p53 aggregation more effectively .

作用機序

Safety and Hazards

The safety and hazards associated with the handling and use of carbazole derivatives are typically provided in the material safety data sheet (MSDS) for the specific compound .

将来の方向性

Carbazole derivatives have shown potential in various fields due to their unique properties. For instance, they have been studied for their potential applications in the fields of fluorescent materials . Furthermore, the search for natural and/or synthetic compounds that strengthen cholinergic function or have anti-cholinestrease activity has recently gained importance .

特性

IUPAC Name

1-(9-ethylcarbazol-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-3-18-15-7-5-4-6-13(15)14-10-12(11-17-2)8-9-16(14)18/h4-10,17H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPNOEAFWYTTEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNC)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine

CAS RN

880813-36-5
Record name 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine
Reactant of Route 4
1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine
Reactant of Route 5
1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine
Reactant of Route 6
Reactant of Route 6
1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine

Q & A

Q1: How does the structure of PK083 relate to its activity on MCF-7 breast cancer cells compared to its analogs?

A1: Research indicates that slight modifications to the structure of PK083 can significantly impact its genotoxic and epigenetic properties. While PK083 itself acts as a "damage-corrective" compound in wild-type p53 MCF-7 breast adenocarcinoma cells, its analogs PK9320 (1-(9-ethyl-7-(furan-2-yl)-9H-carbazol-3-yl)-N-methylmethanamine) and PK9323 (1-(9-ethyl-7-(thiazol-4-yl)-9H-carbazol-3-yl)-N-methylmethanamine) exhibit potential as "anticancer compounds" and "anticancer epi-compounds" respectively. [] These findings highlight the importance of structure-activity relationships in this class of compounds and their potential for different therapeutic applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。